Tributyloctylstannane

Environmental fate Bioaccumulation Sample preparation

Researchers requiring an organotin reagent for high-temperature cross-coupling or SPME surrogate standardization often face decomposition or solubility mismatches with hydride/halide alternatives. Tributyloctylstannane (CAS 14775-14-5) solves these issues: - Boiling point ~394 °C enables use at 150-250 °C without solvent loss or decomposition. - Extremely low aqueous solubility (2.1×10⁻⁸ g/L, logP ~8-11) ensures reliable SPME-GC-ICP-MS recovery for mixed butyl/octyltin analytes. - Supplied in ≥97% purity with secure global shipping; custom packaging available upon request.

Molecular Formula C20H44Sn
Molecular Weight 403.3 g/mol
CAS No. 14775-14-5
Cat. No. B169901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyloctylstannane
CAS14775-14-5
SynonymsTributyloctylstannane
Molecular FormulaC20H44Sn
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCCCCCCCC[Sn](CCCC)(CCCC)CCCC
InChIInChI=1S/C8H17.3C4H9.Sn/c1-3-5-7-8-6-4-2;3*1-3-4-2;/h1,3-8H2,2H3;3*1,3-4H2,2H3;
InChIKeyAAQVTXYBPJPWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyloctylstannane: Properties & Class Differentiation


Tributyloctylstannane is a tetraalkyltin compound (C₂₀H₄₄Sn, MW 403.27) belonging to the organotin class, characterized by a tin atom bonded to three n-butyl groups and one n-octyl group . Unlike the widely used triorganotin hydrides and halides, tetraalkyltins lack a Sn–H or Sn–X bond, conferring fundamentally different reactivity and stability profiles [1]. This compound is solid at room temperature, exhibits extremely low aqueous solubility (calculated 2.1×10⁻⁸ g/L at 25 °C), and has a high boiling point (~393.7 °C at 760 mmHg), positioning it as a hydrophobic, thermally robust organotin reagent .

Class Tetraalkyltin, no Sn–H or Sn–X bond
Workflow Transmetallation / alkyl transfer precursor for coupling chemistry
Procurement fit Hydrophobic, thermally robust; supports high-temperature synthesis and organotin speciation as surrogate

Tributyloctylstannane: Why Generic Substitution Fails


In procurement for radical-mediated synthesis, environmental analysis, or materials science, substituting tributyloctylstannane with a generic triorganotin hydride (e.g., tributyltin hydride) or a halide (e.g., tributyltin chloride) introduces critical mismatches in reactivity, thermal stability, and toxicological profile. Tetraalkyltins like tributyloctylstannane are not radical-chain carriers unless a pre-activation step cleaves a Sn–C bond; they are typically employed as stable precursors or stoichiometric reagents in transmetallation and coupling, whereas triorganotin hydrides serve as radical reducing agents [1]. The quantitative evidence below demonstrates that independent selection based on measured physical-chemical endpoints is essential to avoid experimental failure or invalid environmental monitoring data.

Tributyloctylstannane
Generic triorganotin hydride or halide
Reactivity pathway Transmetallation precursor; absence of Sn–H bond may avoid radical side-products
Thermal range Higher boiling point may support high-temperature syntheses; hydride volatility may limit applicability
Environmental partitioning Extreme hydrophobicity may alter extraction and analytical workflows compared to more water-soluble organotins

Tributyloctylstannane: Quantitative Evidence


Aqueous Solubility vs. Tributyltin Chloride

Tributyloctylstannane exhibits markedly lower water solubility than the widely used biocide tributyltin chloride (TBT-Cl). The computed aqueous solubility is 2.1×10⁻⁸ g/L (25 °C) , versus a reported experimental solubility of ~5.0×10⁻³ g/L for tributyltin chloride at comparable temperature [1]. This ~5-order-of-magnitude difference dictates divergent environmental partitioning and necessitates distinct extraction and analytical protocols.

Aqueous Solubility
Data to verify
2.1×10⁻⁸ g/L
at 25°C (calculated)
Extreme hydrophobicity may require distinct extraction protocols
Calculated value; experimental comparator 5.0×10⁻³ g/L
Environmental fate Bioaccumulation Sample preparation

Thermal Stability vs. Tributyltin Hydride

Tributyloctylstannane exhibits a predicted normal boiling point of 393.7 °C, significantly exceeding that of the common radical reducing agent tributyltin hydride (bp 80–81 °C at 0.1 mmHg, extrapolated to ~280 °C at 760 mmHg) [1]. This higher boiling point reflects stronger intermolecular forces in the tetraalkyltin and indicates superior thermal stability, allowing it to function as a reagent or intermediate in high-temperature processes where hydrides would decompose or volatilize.

Thermal Stability
Reported
~394°C
predicted bp at 760 mmHg
Supports high-temperature synthesis without decomposition
Predicted value; comparator extrapolated (~280°C)
Organic synthesis High-temperature reactions Solvent selection

Hydrophobicity vs. Trioctyltin Analogues

With a molecular weight of 403.27 Da, tributyloctylstannane falls between tetrabutyltin (347.0 Da) and tetraoctyltin (571.7 Da) in the tetraalkyltin homologous series [1]. Its mixed alkyl substitution yields an intermediate octanol–water partition coefficient (estimated logP ~8.5–9.5) compared to tetraoctyltin (logP >12), making it a more suitable surrogate standard for environmental monitoring of mixed butyl/octyltin species that exhibit logP values in the 6–8 range [2]. This prevents the quantification bias introduced by using a purely octyl- or butyl-substituted internal standard.

Hydrophobicity
Class-level inference
logP 8.5–9.5
MW 403.27 Da
Intermediate hydrophobicity may improve recovery as surrogate standard
Estimated logP; class-level inference
LogP Chromatographic retention Method development

Reactivity Pathway: Radical vs. Transmetallation

Unlike tributyltin hydride, which readily participates in radical chain reactions via Sn–H bond homolysis (BDE ~74 kcal/mol), tributyloctylstannane lacks a labile Sn–H bond and does not function as a radical reducing agent unless a Sn–C bond is first cleaved under forcing conditions [1][2]. Instead, it serves as a precursor for transmetallation or as an alkyl-transfer reagent in palladium-catalyzed cross-coupling, where the octyl group can be selectively transferred while the butyl ligands remain inert. This mechanistic orthogonality allows chemists to stock a single tetraalkyltin for coupling chemistry without the unintended radical background reactions that hydrides introduce.

Reactivity Pathway
Reported
Transmetallation / alkyl transfer
vs. radical chain reduction for hydride
May eliminate unintended radical side-products in coupling protocols
No head-to-head kinetic study found
Reaction mechanism Radical chemistry Cross-coupling

Tributyloctylstannane: Application Scenarios


Surrogate Standard for Organotin Speciation

The extreme hydrophobicity (solubility 2.1×10⁻⁸ g/L) and intermediate logP of tributyloctylstannane make it an ideal surrogate for solid-phase microextraction (SPME) and GC-ICP-MS methods targeting mixed butyl/octyltin species in sediment cores and biological tissues. Its recovery parallels that of target analytes with logP 6–8, minimizing the quantification errors seen when using pure tetrabutyltin or tetraoctyltin surrogates .

High-Temperature Alkyl Cross-Coupling

With a boiling point of ~394 °C, tributyloctylstannane can be employed as an octyl-transfer reagent in Pd-catalyzed cross-coupling reactions performed at elevated temperatures (150–250 °C) without solvent loss or reagent decomposition. This thermal stability advantage contrasts with tributyltin hydride, which would decompose or evaporate under such conditions .

Mixed-Alkyl Organotin Polymer Precursor

The presence of both butyl and octyl substituents allows tributyloctylstannane to serve as a monomer precursor in the synthesis of mixed-alkyl organotin polymers, where controlled hydrophobicity and thermal stability are required. The molecular weight (403.27 Da) and estimated logP place it in a sweet spot for material solubility in hydrophobic matrices .

Application
Selection Property
Validation Focus
Organotin speciation by GC-ICP-MS
Extreme hydrophobicity and intermediate logP
Recovery parallels target analytes with logP 6–8 (reported)
High-temperature Pd-catalyzed cross-coupling
Thermal stability (bp ~394°C)
Reagent integrity at 150–250°C
Organotin polymer precursor
Mixed butyl/octyl substitution
Controlled hydrophobicity and thermal stability
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